2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method might include the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Esterification: Formation of an ester bond between the nitrophenyl group and the quinoline carboxylate.
Chlorination: Introduction of a chlorine atom to the quinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE may have applications in several fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a therapeutic agent for treating infections or other diseases.
Industry: Utilized in the production of dyes, pigments, or other chemical products.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include DNA gyrase, topoisomerase IV, or other essential bacterial proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-NITROPHENYL)-2-OXOETHYL 4-QUINOLINECARBOXYLATE: Lacks the chlorine atom, which might affect its reactivity and biological activity.
2-(4-AMINOPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the nitrophenyl and chloroquinoline moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 2-CHLORO-4-QUINOLINECARBOXYLATE might confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H11ClN2O5 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C18H11ClN2O5/c19-17-9-14(13-3-1-2-4-15(13)20-17)18(23)26-10-16(22)11-5-7-12(8-6-11)21(24)25/h1-9H,10H2 |
InChI Key |
NVJALWOUVAEPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.